(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis typically starts with the preparation of individual components: the 3-chloropyridin-4-yl group and the 6-(trifluoromethyl)pyridin-3-yl group.
These intermediates are then linked via an etherification reaction using suitable coupling reagents under controlled conditions. For instance, an alkoxide may react with a halopyridine derivative in the presence of a base to form the desired ether linkage.
The final step often involves a Friedel-Crafts type acylation to introduce the methanone group, followed by purification techniques such as column chromatography or recrystallization to yield the pure product.
Industrial Production Methods:
Industrial-scale production often employs continuous flow chemistry to enhance the efficiency and yield of the process.
Catalytic systems and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) are employed to ensure high purity and consistent quality of the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative processes, particularly at the pyrrolidin-1-yl moiety.
Reduction: : Selective reduction reactions might target the methanone group to yield alcohol derivatives.
Substitution: : The chlorine and trifluoromethyl groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide under mild conditions.
Reduction: : Hydride sources such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents at elevated temperatures.
Major Products Formed from These Reactions:
Oxidation: : Ketone derivatives at the pyrrolidin-1-yl position.
Reduction: : Alcohol derivatives at the methanone position.
Substitution: : Diverse derivatives depending on the nature of the nucleophile used.
Scientific Research Applications: The compound has found applications across several domains:
As a synthetic intermediate in the preparation of more complex molecules.
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic activity.
Investigated for its potential as an enzyme inhibitor, targeting specific biological pathways.
Studied for its role in modifying cell signaling pathways due to its structural mimicry of biological molecules.
Potential therapeutic applications in the development of drugs for treating various conditions, such as inflammation and neurological disorders.
Assessed for its binding affinity to specific receptors, contributing to drug discovery processes.
Used in the development of agrochemicals due to its ability to interact with biological systems.
Incorporated into materials science for the preparation of specialized polymers and coatings.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors.
The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
The pyrrolidine ring provides a rigid framework that can engage in hydrogen bonding and π-π interactions, contributing to the compound's specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-4-yl)methanone derivatives
Pyrrolidin-1-yl pyridine derivatives
Comparison Highlights
The trifluoromethyl group in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone) imparts unique properties such as increased stability and enhanced biological activity compared to compounds lacking this group.
Chloropyridine derivatives are often more reactive in substitution reactions due to the electron-withdrawing nature of the chlorine atom.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-12-8-21-5-3-13(12)25-11-4-6-23(9-11)15(24)10-1-2-14(22-7-10)16(18,19)20/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDCIZXVJDUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.